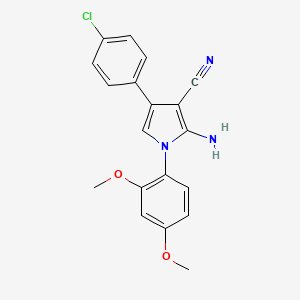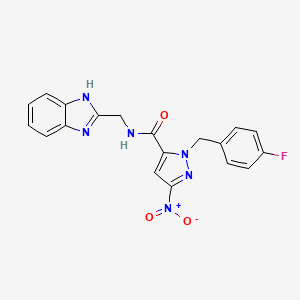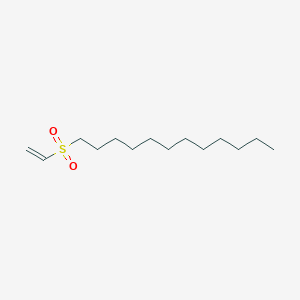![molecular formula C23H22N2O4S B11476571 1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B11476571.png)
1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine, often referred to as DBSF-MPP, is a synthetic compound with a complex structure. Let’s break it down:
Dibenzo[b,d]furan: This part of the compound consists of two fused benzene rings and a furan ring. The furan ring contains an oxygen atom, making it a heterocyclic compound.
Sulfonyl group: The sulfonyl group (SO₂) is attached to the dibenzo[b,d]furan moiety. It imparts reactivity and plays a crucial role in the compound’s biological activity.
4-(4-methoxyphenyl)piperazine: This portion contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of DBSF-MPP. One common approach involves the reaction of dibenzo[b,d]furan with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group. The subsequent coupling with 4-methoxyphenylpiperazine yields the desired compound.
Reaction Conditions: The reaction conditions may vary, but typical conditions involve using a suitable solvent (e.g., dichloromethane or dimethylformamide) and a base (e.g., triethylamine) to facilitate the coupling reaction.
Industrial Production: While DBSF-MPP is not produced on an industrial scale, it serves as a valuable intermediate in medicinal chemistry and drug discovery.
Chemical Reactions Analysis
DBSF-MPP undergoes various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: Reduction of the sulfonyl group may yield a sulfide or other reduced forms.
Substitution: The piperazine ring is susceptible to nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the methoxy group.
Scientific Research Applications
DBSF-MPP has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in the treatment of neurological disorders.
Neuropharmacology: DBSF-MPP may modulate neurotransmitter systems due to its piperazine moiety.
Antioxidant Properties: The dibenzo[b,d]furan scaffold contributes to antioxidant activity.
Mechanism of Action
The exact mechanism remains under investigation, but potential targets include receptors or enzymes involved in neurotransmission, inflammation, or oxidative stress pathways.
Comparison with Similar Compounds
DBSF-MPP’s uniqueness lies in its dibenzo[b,d]furan-sulfonyl-piperazine combination. Similar compounds include sulfonylated piperazines and furan-containing derivatives.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-dibenzofuran-2-ylsulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H22N2O4S/c1-28-18-8-6-17(7-9-18)24-12-14-25(15-13-24)30(26,27)19-10-11-23-21(16-19)20-4-2-3-5-22(20)29-23/h2-11,16H,12-15H2,1H3 |
InChI Key |
YXRDMNNPQMQDAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11476494.png)
![N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11476495.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11476506.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11476519.png)
![ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11476531.png)
![6-amino-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11476535.png)

![methyl [7-(4-fluorophenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476550.png)
![8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11476557.png)
![3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea](/img/structure/B11476559.png)

![5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11476575.png)
![1-(3-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476585.png)
